1-(2-Methylquinolin-4-yl)ethanone

MAO-B inhibition Isoform selectivity Neuropharmacology

Choose 1-(2-Methylquinolin-4-yl)ethanone for its unique 2-methyl-4-acetyl motif, delivering >150-fold selectivity for MAO-B over MAO-A (IC50 = 666 nM). This validated research tool minimizes confounding effects in neurological disease models, unlike non-selective quinoline analogs. Its ketone moiety enables diverse chemical transformations for drug discovery libraries. Secure this high-purity intermediate for your next SAR study.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 132854-97-8
Cat. No. B11905428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-4-yl)ethanone
CAS132854-97-8
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)C
InChIInChI=1S/C12H11NO/c1-8-7-11(9(2)14)10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
InChIKeyNAMJJRIVHWLVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylquinolin-4-yl)ethanone Procurement: Key Properties and Research-Grade Sourcing


1-(2-Methylquinolin-4-yl)ethanone (CAS: 132854-97-8) is a quinoline derivative characterized by a methyl substitution at the 2-position and an acetyl group at the 4-position [1]. This compound has a molecular formula of C12H11NO, a molecular weight of 185.222 g/mol, and a predicted logP of 2.7458 [1]. Its unique substitution pattern makes it a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and pharmaceutical agents [2].

Why Generic Quinoline Derivatives Cannot Replace 1-(2-Methylquinolin-4-yl)ethanone in Critical Applications


Simple substitution with other quinoline derivatives like 4-acetylquinoline or 2-methylquinoline is not scientifically valid due to significant differences in substitution patterns that dictate distinct reactivity and biological target engagement. For instance, the specific 2-methyl-4-acetyl motif of 1-(2-Methylquinolin-4-yl)ethanone is crucial for its reported activity as a weak A2 adenosine receptor antagonist and its selective inhibition of MAO-B over MAO-A [1], whereas 2-methylquinoline alone exhibits entirely different pharmacological profiles, including MAO-A inhibition [2]. The following evidence guide provides quantifiable justification for selecting this specific compound over its closest analogs.

Quantitative Differentiation Evidence for 1-(2-Methylquinolin-4-yl)ethanone Selection


MAO-B Isoform Selectivity: 1-(2-Methylquinolin-4-yl)ethanone vs. MAO-A

1-(2-Methylquinolin-4-yl)ethanone demonstrates a substantial selectivity for MAO-B over MAO-A, a profile not observed with simple quinoline or 2-methylquinoline which may inhibit MAO-A [2]. The compound exhibits an IC50 of 666 nM for MAO-B inhibition versus an IC50 of 100,000 nM for MAO-A, representing a >150-fold selectivity for MAO-B [1]. This contrasts with 2-methylquinoline, which has been reported to inhibit MAO-A [2].

MAO-B inhibition Isoform selectivity Neuropharmacology

A2 Adenosine Receptor Antagonism: Quantified Potency of 1-(2-Methylquinolin-4-yl)ethanone

1-(2-Methylquinolin-4-yl)ethanone is characterized as a weak, water-soluble A2 adenosine receptor antagonist . This specific receptor interaction is not a general property of all quinoline derivatives and is a direct result of the compound's unique substitution pattern. While quantitative affinity data is not publicly available, its documented antagonist activity provides a defined pharmacological profile .

A2 adenosine receptor Antagonism Cardiovascular research

Peroxidase Inhibitory Activity: Broad-Spectrum Potential of 1-(2-Methylquinolin-4-yl)ethanone

1-(2-Methylquinolin-4-yl)ethanone exhibits inhibitory activity against horseradish peroxidase with an IC50 of 1.01E+3 nM (1.01 µM) [1]. This activity is distinct from its MAO inhibition and provides an additional, quantifiable point of differentiation from simpler quinoline derivatives which lack this reported activity.

Peroxidase inhibition Oxidative stress Enzymology

Optimal Research and Industrial Applications for 1-(2-Methylquinolin-4-yl)ethanone


Selective MAO-B Inhibition in Neurological Disease Models

Given its >150-fold selectivity for MAO-B (IC50 = 666 nM) over MAO-A, 1-(2-Methylquinolin-4-yl)ethanone is ideally suited as a research tool in models of Parkinson's disease and other neurological disorders where MAO-B inhibition is a validated therapeutic target [1]. This selectivity profile minimizes confounding effects from MAO-A inhibition, providing cleaner data compared to non-selective quinoline derivatives [2].

A2 Adenosine Receptor Pathway Investigation in Cardiovascular Research

As a documented weak A2 adenosine receptor antagonist, this compound serves as a defined starting point for structure-activity relationship (SAR) studies or as a pharmacological probe in cardiovascular research where A2A receptor modulation is relevant [1].

Dual-Target Enzymology Studies for Oxidative Stress and Neurotransmitter Metabolism

The combination of potent MAO-B inhibition (IC50 = 666 nM) and moderate peroxidase inhibition (IC50 = 1.01 µM) makes this compound a valuable tool for exploring the interplay between oxidative stress pathways and neurotransmitter catabolism in complex biological systems [1][2].

Synthetic Building Block for Heterocyclic Compound Libraries

Due to its unique 2-methyl-4-acetyl substitution pattern, 1-(2-Methylquinolin-4-yl)ethanone is a versatile intermediate for synthesizing diverse quinoline-based libraries for drug discovery, as its ketone moiety allows for a wide range of chemical transformations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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